molecular formula C13H19NO B1528517 N,2,2-trimethyl-3-phenoxycyclobutan-1-amine CAS No. 1508545-54-7

N,2,2-trimethyl-3-phenoxycyclobutan-1-amine

Cat. No.: B1528517
CAS No.: 1508545-54-7
M. Wt: 205.3 g/mol
InChI Key: AUBPIXRPSSUKAZ-UHFFFAOYSA-N
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Description

N,2,2-trimethyl-3-phenoxycyclobutan-1-amine: is an organic compound with the molecular formula C13H19NO It is a cyclobutanamine derivative characterized by the presence of a phenoxy group and three methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethyl-3-phenoxycyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenoxy-2,2-dimethylpropanoic acid with ammonia or an amine source in the presence of a cyclization agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: N,2,2-trimethyl-3-phenoxycyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or organolithium compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, organolithium compounds, and Grignard reagents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,2,2-trimethyl-3-phenoxycyclobutan-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a ligand in receptor binding studies. Its structural features make it suitable for investigating interactions with specific biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological receptors may lead to the discovery of novel therapeutic agents.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,2,2-trimethyl-3-phenoxycyclobutan-1-amine involves its interaction with specific molecular targets. The phenoxy group and the amine functionality allow the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N,2,2-trimethyl-3-phenoxycyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    N,2,2-trimethyl-3-phenoxycyclobutan-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    N,2,2-trimethyl-3-phenoxycyclobutan-1-thiol: Features a thiol group in place of the amine.

Uniqueness: N,2,2-trimethyl-3-phenoxycyclobutan-1-amine is unique due to its specific combination of a phenoxy group and an amine functionality on a cyclobutane ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2)11(14-3)9-12(13)15-10-7-5-4-6-8-10/h4-8,11-12,14H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBPIXRPSSUKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC2=CC=CC=C2)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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